Cas no 34773-51-8 (2-Bromo-5-Trifluoroacetylthiophene)

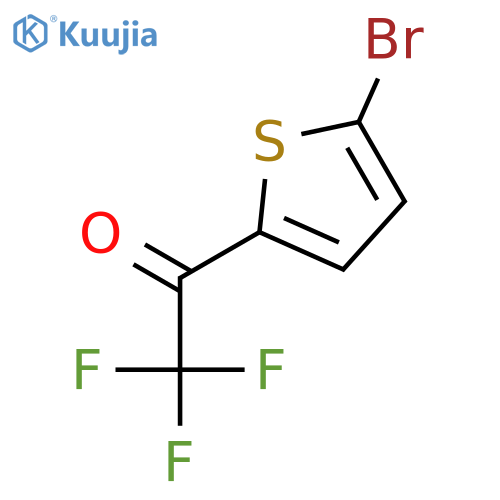

34773-51-8 structure

商品名:2-Bromo-5-Trifluoroacetylthiophene

CAS番号:34773-51-8

MF:C6H2BrF3OS

メガワット:259.04369020462

MDL:MFCD07380810

CID:1023740

PubChem ID:19971587

2-Bromo-5-Trifluoroacetylthiophene 化学的及び物理的性質

名前と識別子

-

- 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

- 2-Bromo-5-trifluoroacetylthiophene

- 1-(5-bromo-2-thienyl)-2,2,2-trifluoroethanone

- 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one

- 1-(5-bromo-thiophen-2-yl)-2,2,2-trifluoro-ethanone

- 2-Brom-5-trifluoracetylthiophen

- 2-bromo-5-(2',2',2'-trifluoroethanonyl)-thiophene

- 5-bromo-2-trifluoroacetylthiophene

- AC1Q4I37

- ANW-62000

- CTK4H3013

- SureCN2227006

- SCHEMBL2227006

- 34773-51-8

- CS-0205009

- A6102

- AKOS010090457

- EN300-51010

- Z608347788

- DTXSID20601573

- MFCD07380810

- DB-069071

- FS-4517

- 2-bromo-5-trifluoroacetylthiophene, AldrichCPR

- 2-Bromo-5-Trifluoroacetylthiophene

-

- MDL: MFCD07380810

- インチ: InChI=1S/C6H2BrF3OS/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2H

- InChIKey: QXMOQHVZCMIYOZ-UHFFFAOYSA-N

- ほほえんだ: C1=C(C(=O)C(F)(F)F)SC(=C1)Br

計算された属性

- せいみつぶんしりょう: 257.89616

- どういたいしつりょう: 257.89618g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

- PSA: 17.07

2-Bromo-5-Trifluoroacetylthiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM199323-25g |

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone |

34773-51-8 | 95% | 25g |

$*** | 2023-03-29 | |

| Enamine | EN300-51010-50.0g |

1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one |

34773-51-8 | 95% | 50g |

$1052.0 | 2023-05-03 | |

| Enamine | EN300-51010-2.5g |

1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one |

34773-51-8 | 95% | 2.5g |

$84.0 | 2023-05-03 | |

| Enamine | EN300-51010-5.0g |

1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one |

34773-51-8 | 95% | 5g |

$157.0 | 2023-05-03 | |

| Enamine | EN300-51010-10.0g |

1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one |

34773-51-8 | 95% | 10g |

$304.0 | 2023-05-03 | |

| abcr | AB491590-1 g |

2-Bromo-5-trifluoroacetylthiophene, 98%; . |

34773-51-8 | 98% | 1g |

€107.00 | 2023-04-20 | |

| abcr | AB491590-1g |

2-Bromo-5-trifluoroacetylthiophene, 98%; . |

34773-51-8 | 98% | 1g |

€110.00 | 2025-03-19 | |

| A2B Chem LLC | AF87494-250mg |

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone |

34773-51-8 | 98% | 250mg |

$20.00 | 2024-04-20 | |

| abcr | AB491590-5g |

2-Bromo-5-trifluoroacetylthiophene, 98%; . |

34773-51-8 | 98% | 5g |

€308.90 | 2025-03-19 | |

| Ambeed | A499877-5g |

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone |

34773-51-8 | 95% | 5g |

$157.0 | 2024-04-19 |

2-Bromo-5-Trifluoroacetylthiophene 関連文献

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

34773-51-8 (2-Bromo-5-Trifluoroacetylthiophene) 関連製品

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:34773-51-8)2-Bromo-5-Trifluoroacetylthiophene

清らかである:99%/99%

はかる:5g/25g

価格 ($):183.0/658.0